4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 5th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the carboxamide group at the 2nd position of the thiophene ring.
Preparation Methods
The synthesis of 4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: The thiophene ring is first lithiated using n-butyllithium (n-BuLi) at low temperatures (around -78°C) and then brominated to introduce the bromine atom at the 4th position.
Formylation: The lithiated thiophene is then reacted with a formylating agent such as dimethylformamide (DMF) to introduce a formyl group.
Amidation: The formylated thiophene is then reacted with a suitable amine, such as pyridin-3-ylmethylamine, to form the carboxamide group.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using suitable reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .
Scientific Research Applications
4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar structure but with a formyl group at the 3rd position and a phenyl group instead of the pyridin-3-ylmethyl group.
5-propylthiophene-2-carboxamide: This compound lacks the bromine atom and the pyridin-3-ylmethyl group, making it less versatile in terms of chemical reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-propyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-2-4-12-11(15)7-13(19-12)14(18)17-9-10-5-3-6-16-8-10/h3,5-8H,2,4,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNGAFEHSEZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NCC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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